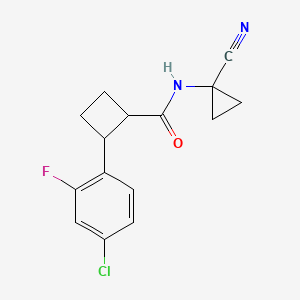

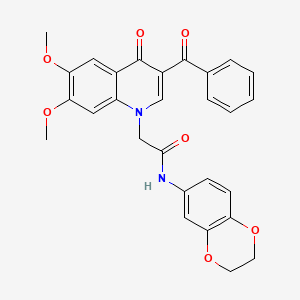

![molecular formula C21H23N3OS B3010633 N-(3,5-二甲苯基)-2-[1-(2,3-二甲苯基)咪唑-2-基]硫代乙酰胺 CAS No. 851131-57-2](/img/structure/B3010633.png)

N-(3,5-二甲苯基)-2-[1-(2,3-二甲苯基)咪唑-2-基]硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as a precursor. The process includes esterification, treatment with hydrazine hydrate, a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide, and finally, substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. This synthesis route is confirmed by IR, 1H-NMR, and EI-MS spectral analysis data, which unequivocally confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by various spectroscopic techniques. For instance, the structure of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide is confirmed by IR, NMR, and mass spectral data, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for the introduction of various functional groups that confer the desired biological activity. The S-alkylation step, for example, is essential for the formation of the sulfanyl-linked acetamide structure, which is a common feature in the compounds studied . The ring closure reactions and subsequent substitutions are also critical for the formation of the oxadiazole ring and the introduction of the sulfanyl acetamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the nature of the substituents on the benzimidazole and oxadiazole moieties. These properties are important for the biological activity of the compounds, as they affect solubility, stability, and reactivity. The novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, for example, exhibit strong antiprotozoal activity with IC50 values in the nanomolar range, which is attributed to the specific arrangement of substituents on the core structure .

Case Studies and Biological Activity

The synthesized compounds have been evaluated for their biological activities. For instance, the novel benzimidazole derivatives have shown strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds performing better than the standard drug metronidazole . Similarly, the N-substituted oxadiazole derivatives have demonstrated potential antibacterial activity against various bacterial strains, with certain compounds exhibiting remarkable activity compared to the standard antibiotic ciprofloxacin. Additionally, these compounds have shown moderate inhibitory effects on the α-chymotrypsin enzyme, and molecular docking studies have helped identify the active binding sites, correlating with the observed bioactivity data .

科学研究应用

咪唑基双酚阴离子主体

咪唑基双酚(结构上与 N-(3,5-二甲苯基)-2-[1-(2,3-二甲苯基)咪唑-2-基]硫代乙酰胺相似)已被研究其作为阴离子的主体的能力。这些化合物(包括 Imbp 及其盐)的特征在于强分子内氢键和广泛的氢键结构。这些特性对于在分子识别和传感技术中的应用非常有价值 (Nath & Baruah, 2012)。

苯甲醛衍生物的发光传感

与所查询化合物在结构上相关的咪唑衍生物已用于镨系 (III) 有机骨架的开发。这些骨架表现出发光特性,并且已显示出对苯甲醛衍生物敏感,表明在荧光传感中的潜在应用 (Shi et al., 2015)。

烷酰胺衍生物中的抗惊厥活性

研究探索了具有咪唑环的烷酰胺衍生物(类似于所讨论的化合物)的合成,以评估其抗惊厥活性。这些研究有助于理解此类化合物中的结构修饰如何影响生物活性 (Tarikogullari et al., 2010)。

α2-肾上腺素能激动剂美托咪定合成

与 N-(3,5-二甲苯基)-2-[1-(2,3-二甲苯基)咪唑-2-基]硫代乙酰胺在结构上相关的化合物的合成,例如美托咪定(一种 α2-肾上腺素能激动剂),展示了咪唑衍生物在药理学中的重要性 (Kudzma & Turnbull, 1991)。

碳钢的缓蚀

咪唑衍生物已被研究其缓蚀潜力,特别是对于酸性溶液中的碳钢。这表明它们在防腐至关重要的工业应用中的实用性 (Rouifi et al., 2020)。

化学反应中的亲核性

研究还深入研究了与所讨论化合物相关的 1,4,5-三取代咪唑-2-硫酮在与各种亲电试剂的反应中的亲核性质。此类研究有助于了解这些化合物反应性和在合成化学中的潜在应用 (Mlostoń et al., 2008)。

生物筛选和指纹应用

N-(2,6-二甲苯基)-2-(哌嗪-1-基)乙酰胺衍生物(在结构上与所查询化合物相似)的生物活性已针对其抗菌、抗真菌和驱虫特性进行了评估。此外,这些化合物在潜指纹检测中具有潜在应用 (Khan et al., 2019)。

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)23-20(25)13-26-21-22-8-9-24(21)19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVQNJGABUQHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

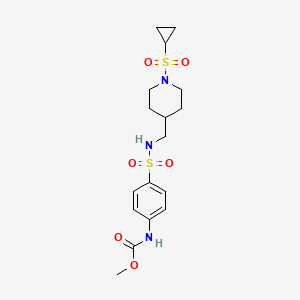

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

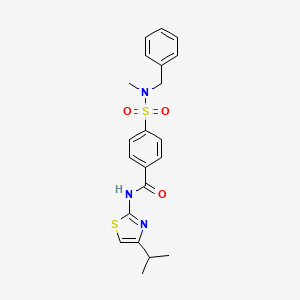

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

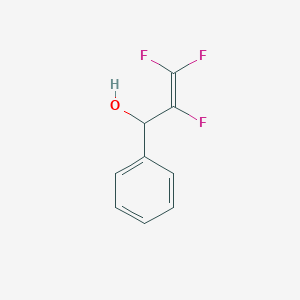

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)